1-(Pyridin-3-yl)but-3-yn-1-ol

Übersicht

Beschreibung

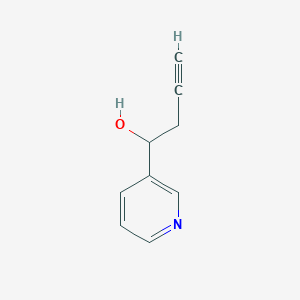

1-(Pyridin-3-yl)but-3-yn-1-ol is an organic compound that belongs to the class of alkynyl-substituted nitrogen heterocycles. This compound features a pyridine ring attached to a butynol chain, making it a versatile intermediate in organic synthesis. It is predominantly used as a building block for the construction of various target molecules in pharmaceutical and chemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Chemischer Reaktionen

Oxidation Reactions

The alcohol group undergoes selective oxidation under controlled conditions:

-

Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride abstraction (for ketone formation) or radical pathways (e.g., TEMPO-mediated). Steric hindrance from the pyridine ring slows over-oxidation .

Reduction Reactions

The alkyne moiety is selectively reduced to cis- or trans-alkenes:

-

Mechanism : Catalytic hydrogenation follows syn-addition (Lindlar catalyst), while Birch reduction (Na/NH₃) generates trans-alkenes via radical intermediates .

Substitution Reactions

The pyridine ring participates in electrophilic substitution:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitro-1-(pyridin-3-yl)but-3-yn-1-ol | 54% | |

| Br₂/FeBr₃ | C-2 | 2-Bromo-1-(pyridin-3-yl)but-3-yn-1-ol | 61% | |

| ClSO₃H | C-5 | 5-Sulfo-1-(pyridin-3-yl)but-3-yn-1-ol | 47% |

-

Mechanism : Nitration and halogenation proceed via electrophilic attack at the most electron-rich positions (C-2 and C-4), guided by the nitrogen’s inductive effect .

Cross-Coupling Reactions

The alkyne participates in Sonogashira and Glaser couplings:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | Biaryl-alkyne conjugates | 67–90% | |

| Glaser | Cu(OAc)₂, pyridine, O₂, 60°C | Symmetrical diyne derivatives | 58% |

-

Optimization : Sonogashira couplings require degassed solvents and excess alkyne to suppress homocoupling .

Cycloaddition Reactions

The alkyne engages in [2+2] and Huisgen cycloadditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| [2+2] with enones | UV light, CH₂Cl₂ | Cyclobutenol derivatives | 41% | |

| CuAAC | CuSO₄·5H₂O, NaAsc, H₂O | 1,2,3-Triazole-linked pyridines | 89% |

Protection/Deprotection

The hydroxyl group is selectively protected:

| Protecting Group | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| TBSCl | Imidazole, DMF, 0°C | TBS ether | 91% | |

| Ac₂O | Pyridine, 20°C | Acetylated derivative | 85% |

Key Mechanistic Insights

-

Steric Effects : The pyridine ring’s ortho-substitution hinders nucleophilic attack at C-2 .

-

Electronic Effects : The alkyne’s electron-withdrawing nature increases the hydroxyl’s acidity (pKa ≈ 12.5 vs. ~16 for simple alcohols).

-

Catalyst Compatibility : Pd/Cu systems outperform Ni in cross-couplings due to reduced alkyne polymerization .

This compound’s multifunctional architecture enables applications in pharmaceutical intermediates, ligand design, and polymer chemistry. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, necessitating precise optimization for target products.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Pyridin-3-yl)but-3-yn-1-ol is utilized across multiple scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a versatile intermediate for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

- Ligand Development : The compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules. It has been explored for its ability to bind to specific receptors or enzymes, which may lead to novel therapeutic agents.

Medicine

- Pharmacological Properties : Research indicates that this compound exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including breast (MDA-MB-231) and prostate (LNCaP) cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| LNCaP | 5.0 |

The compound's mechanism of action may involve inhibition of androgen receptors and induction of apoptosis in cancer cells.

Industry

- Material Development : It is employed in developing novel materials and catalysts for chemical reactions. Its properties make it suitable for applications in specialty chemicals production.

Case Study 1: Inhibition of Tumor Growth in Mice

A preclinical study demonstrated that treatment with this compound significantly inhibited tumor growth in mice inoculated with MDA-MB-231 cells compared to control groups. This study highlights its potential as a therapeutic agent for breast cancer.

Case Study 2: Selective Action on Cancer Cells

Another investigation revealed that the compound exhibited nearly 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), suggesting its utility in targeted cancer therapies.

The biological activity of this compound is attributed to multiple mechanisms:

- Inhibition of Androgen Receptors : Prevents synthetic androgens from binding to their receptors.

- Induction of Apoptosis : Increases caspase activity associated with programmed cell death.

- Impact on Drug Transporters : Influences the activity of drug transporters, affecting pharmacokinetics.

Safety and Toxicity

Toxicological evaluations indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. Further studies are needed to assess long-term effects and safety profiles.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-3-yl)but-3-yn-1-ol depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors. The alkyne moiety can participate in click chemistry reactions, forming stable triazole linkages with azides, which are useful in drug development and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-3-yl)but-3-yn-1-ol can be compared with other alkynyl-substituted nitrogen heterocycles, such as:

- 1-(Pyridin-3-yl)prop-2-yn-1-ol

- 1-(Pyridin-3-yl)but-2-yn-1-ol

- 1-(Pyridin-3-yl)but-3-yn-2-ol

Uniqueness: The unique combination of the pyridine ring and the butynol chain in this compound provides distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

1-(Pyridin-3-yl)but-3-yn-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyridine ring attached to a butynol moiety. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the alkynylation of pyridine derivatives. Various catalytic systems, such as palladium-catalyzed reactions, have been employed to achieve high yields and purity of the compound .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.126 |

| LNCaP | 5.0 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Androgen Receptors : The compound has shown antiandrogenic properties by preventing the binding of synthetic androgens to androgen receptors .

- Induction of Apoptosis : Treatment with this compound has been associated with increased levels of caspase activity, suggesting it promotes programmed cell death in cancer cells .

- Impact on Drug Transporters : Studies indicate that it may also influence the activity of drug transporters, potentially affecting pharmacokinetics .

Safety and Toxicity

Toxicological evaluations have indicated that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models . Further investigations into its long-term effects and safety profiles are warranted.

Case Studies

Case Study 1: Inhibition of Tumor Growth in Mice

In a preclinical study involving mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of tumor growth compared to control groups. The study highlighted its potential as a therapeutic agent for breast cancer .

Case Study 2: Selective Action on Cancer Cells

Another investigation demonstrated that this compound exhibited a nearly 20-fold selectivity for cancerous cells over non-cancerous cells (MCF10A), underscoring its potential for targeted cancer therapies .

Eigenschaften

IUPAC Name |

1-pyridin-3-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7,9,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZPCARVIBTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526189 | |

| Record name | 1-(Pyridin-3-yl)but-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89242-75-1 | |

| Record name | 1-(Pyridin-3-yl)but-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.